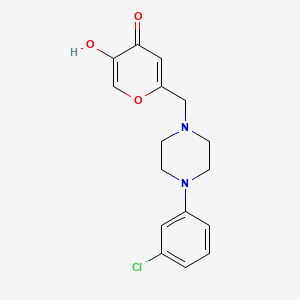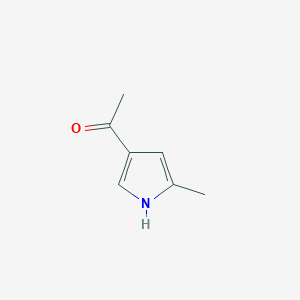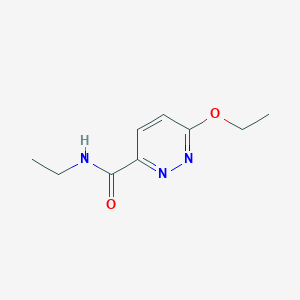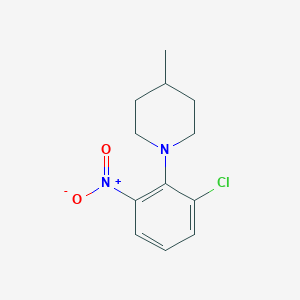
2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-hydroxy-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-hydroxy-4H-pyran-4-one, also known as TAK-659, is a small molecule inhibitor that has shown promise in the treatment of various cancers and autoimmune diseases.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound has been studied for its potential as an antimicrobial agent. It has shown significant activity against Gram-positive bacteria, particularly staphylococci, and certain strains of Gram-negative bacteria, including those of the Enterobacteriaceae family . The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate its effectiveness against these pathogens.
Antifungal Applications
In addition to its antibacterial properties, this compound exhibits high fungistatic activity against Candida species yeasts, especially Candida parapsilosis . The MIC values range from 0.49 µg/mL to 62.5 µg/mL, suggesting its potential use in treating fungal infections .
Antiparasitic Potential
Piperazine, which is part of the compound’s structure, is known for its antiparasitic properties. While specific studies on this compound’s antiparasitic activity are not available, its structural relation to piperazine suggests potential applications in this area .
Antitumor Activity
Compounds with arylpiperazine moieties have shown promise in anti-proliferative applications. Although direct research on this specific compound’s antitumor effects is limited, its structural similarity to other active compounds indicates potential utility in cancer research .
Neuroprotective Effects
The piperazine ring is a component in potential treatments for neurodegenerative diseases such as Parkinson’s and Alzheimer’s. There is ongoing research into derivatives of this compound for their possible neuroprotective effects .
Pharmacokinetic Modulation
Piperazine derivatives are known to positively modulate the pharmacokinetic properties of drug substances. This compound, with its piperazine moiety, could be utilized to enhance the bioavailability and distribution of pharmaceuticals .
Mecanismo De Acción
Target of Action
It is known that piperazine derivatives, which this compound is a part of, are found in a variety of biologically active compounds such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . These compounds interact with a wide range of targets, modulating their activity and leading to therapeutic effects.
Mode of Action
Piperazine derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or modulators . The specific interactions and resulting changes would depend on the particular target and the biochemical context within which the compound is acting.
Biochemical Pathways
Given the wide range of biological activities associated with piperazine derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects would depend on the specific pathway and the nature of the compound’s interaction with its target.
Pharmacokinetics
Piperazine is a common structural motif found in pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . .
Result of Action
Given the wide range of biological activities associated with piperazine derivatives, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular level .
Propiedades
IUPAC Name |
2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-hydroxypyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c17-12-2-1-3-13(8-12)19-6-4-18(5-7-19)10-14-9-15(20)16(21)11-22-14/h1-3,8-9,11,21H,4-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOYPXDBKBKRBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2863160.png)

![6-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B2863164.png)

acetyl]amino}acetic acid](/img/structure/B2863166.png)
![2-((1-(4-fluorophenyl)-6-((1-phenylethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2863167.png)


![3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2863173.png)



![Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2863180.png)
![N,N-dimethyl-4-{[(naphthalen-2-yloxy)acetyl]amino}benzamide](/img/structure/B2863182.png)